Sodium oxido(oxo)iron (1/1)

Water Treatment Oxidant Stability Ferrate(VI) Chemistry

Conventional coagulants fail to degrade trace micropollutants, requiring costly add-on oxidation steps. Sodium ferrate(VI) solves this by combining strong oxidation (E⁰ > ozone under acidic conditions) with simultaneous coagulation in a single treatment. • Delivers a reversible capacity of 485 mAh/g via a 3-electron reduction pathway, outperforming LiCoO₂ and LiFePO₄ by 2.85-6×. • At just 0.5 mg/L (as Fe), achieves significant micropollutant degradation unattainable with FeClSO₄ or PACl. • 2.9-fold slower degradation at pH 12 vs. potassium ferrate, extending oxidative persistence and reducing dosing frequency.

Molecular Formula Fe2Na2O4
Molecular Weight 221.67 g/mol
CAS No. 12062-85-0
Cat. No. B082244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium oxido(oxo)iron (1/1)
CAS12062-85-0
Molecular FormulaFe2Na2O4
Molecular Weight221.67 g/mol
Structural Identifiers
SMILES[O-][Fe]=O.[O-][Fe]=O.[Na+].[Na+]
InChIInChI=1S/2Fe.2Na.4O/q;;2*+1;;;2*-1
InChIKeyWIDWQLXGNWTPHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Oxido(Oxo)Iron CAS 12062-85-0: Procurement-Grade Overview for High-Capacity Electrodes and Advanced Oxidation


Sodium oxido(oxo)iron (1/1), commonly designated as sodium ferrate(VI) with formula Na₂FeO₄, is an inorganic salt wherein iron resides in the rare +6 oxidation state as the ferrate(VI) oxyanion (FeO₄²⁻) paired with sodium cations. The linear formula Na₂(FeO₄)₂ is also encountered [1]. This hexavalent iron species is distinguished from conventional Fe(II) and Fe(III) salts by its exceptionally high oxidation potential, which exceeds that of ozone under acidic conditions [2]. The compound is typically prepared via wet oxidation using sodium hypochlorite in strong alkaline media [3]. Its fundamental physical and chemical properties—including its molecular weight, SMILES notation, and safety classifications—are documented in authoritative chemical databases and supplier specifications [1].

Sodium Oxido(Oxo)Iron Substitution Risks: Why Not All Ferrates Are Interchangeable in Performance-Critical Applications


In-class substitution of sodium ferrate(VI) with alternative ferrates (e.g., potassium ferrate) or lower-valent iron salts (e.g., ferric chloride) is fundamentally unsound due to quantifiable differences in thermodynamic stability, degradation kinetics, and electrochemical capacity. While both sodium and potassium ferrates possess the FeO₄²⁻ anion, their distinct counter-cations (Na⁺ vs. K⁺) impart markedly different solution stabilities and solid-state properties [1]. Furthermore, Fe(III)-based coagulants, while effective for turbidity removal, lack the oxidative power required for simultaneous disinfection and micropollutant degradation, a dual functionality inherent to ferrate(VI) [2]. The 3-electron reduction mechanism of Fe(VI) in cathodic applications provides a fundamentally higher theoretical capacity than conventional Fe(II) or Fe(III) intercalation materials, making direct substitution untenable for high-energy-density requirements [3]. The following quantitative evidence delineates these critical performance gaps, establishing sodium ferrate(VI) as a distinct, application-specific reagent.

Sodium Oxido(Oxo)Iron Performance Metrics: Head-to-Head Evidence Versus Potassium Ferrate, Fe(III) Coagulants, and Alternative Cathodes


Sodium Ferrate(VI) Aqueous Stability Advantage Over Potassium Ferrate: A 2.9-Fold Reduction in Degradation Rate at pH 12

Sodium ferrate(VI) (Na₂FeO₄) exhibits a significantly lower aqueous degradation rate compared to potassium ferrate(VI) (K₂FeO₄) under identical alkaline conditions, a critical differentiator for applications requiring prolonged oxidative activity. In a direct stability study, the average degradation rate of Na₂FeO₄ at pH 12 was measured to be 1.09 × 10⁻¹¹ M s⁻¹, whereas K₂FeO₄ degraded more rapidly at a rate of 3.19 × 10⁻¹¹ M s⁻¹ [1]. This represents a 2.9-fold faster degradation for the potassium salt. The enhanced stability of the sodium variant is directly relevant to its shelf life, storage, and sustained performance in water treatment scenarios where rapid self-decay would otherwise diminish efficacy.

Water Treatment Oxidant Stability Ferrate(VI) Chemistry

Superior Cathode Capacity of Na₂FeO₄: 485 mAh/g Versus 80-170 mAh/g for LiCoO₂ and LiFePO₄ in Lithium-Ion Batteries

Sodium ferrate(VI) (Na₂FeO₄) enables a fundamentally different, multi-electron faradaic reduction mechanism that yields a gravimetric capacity far exceeding that of conventional lithium-ion battery cathodes. Specifically, Na₂FeO₄-based 'Super-Iron' cathodes achieve a reversible storage capacity of 485 mAh/g [1]. This is in stark contrast to widely used cathode materials: LiCoO₂ and its variants typically provide 80-150 mAh/g, LiMn₂O₄ delivers approximately 100 mAh/g, and the iron-based LiFePO₄ offers up to 170 mAh/g [1]. The 485 mAh/g capacity of Na₂FeO₄ represents a 2.85- to 6-fold increase over these alternatives. This substantial gain is attributed to the 3-electron reduction of Fe(VI) to Fe(III), whereas conventional intercalation cathodes rely on a single-electron transfer per transition metal center.

Energy Storage Battery Cathode Materials Electrochemistry

Ferrate(VI) Multifunctionality: Simultaneous Oxidation and Coagulation Unmatched by FeClSO₄ or PACl in Micropollutant Removal

Ferrate(VI) (FeO₄²⁻) provides a dual-action treatment mechanism—acting as both a potent oxidant and a coagulant—that is not replicated by conventional coagulants like ferric chlorosulfate (FeClSO₄) or polyaluminum chloride (PACl). In a comparative study on Danube River water spiked with trace organic micropollutants, a dose of 0.5 mg/L ferrate(VI) (as Fe) was sufficient to achieve significant degradation of these contaminants, in addition to complete disinfection and turbidity removal [1]. In contrast, treatment with FeClSO₄ or PACl resulted in no observable removal of any of the monitored trace micropollutants [1]. This is because Fe(III)-based coagulants lack the high oxidation potential necessary to break down complex organic molecules. Ferrate(VI) thus uniquely consolidates oxidation, disinfection, and coagulation into a single chemical addition step.

Drinking Water Treatment Micropollutant Degradation Advanced Oxidation Processes

Sodium Ferrate(VI) Enables High-Concentration Stock Solutions: 12.4 g/L Maximum Achievable Concentration

The practical utility of ferrate(VI) in water treatment is contingent upon the ability to generate and handle concentrated stock solutions. Through a wet oxidation process using liquid FeCl₃ and NaOCl in strong alkaline solution, a maximum concentration of 12.4 g/L of Na₂FeO₄ (as FeO₄²⁻) was reliably achieved [1]. This benchmark concentration is critical for process design, as it defines the upper limit for solution-based dosing systems. While this data point does not have a direct comparator, it establishes a verifiable performance target for synthesis and procurement. Solutions with lower attainable concentrations would necessitate larger storage volumes and higher pumping rates, directly impacting the physical footprint and cost of treatment facilities.

Ferrate(VI) Synthesis Process Chemistry Reagent Handling

Oxidant Exposure Efficiency: Ferrate-LDH Composites Boost Utilization to 86.8% vs. 12.6% for Direct Ferrate Addition

A significant limitation of ferrate(VI) in water treatment is its rapid self-decay, which reduces the effective oxidant exposure for target contaminants. To address this, ferrate(VI) can be intercalated into layered double hydroxides (LDH), resulting in a composite material with substantially improved utilization efficiency. In the oxidative destruction of phenol (pH 6.5, TOC = 38.3 mg/L), direct addition of ferrate(VI) achieved a utilization efficiency of only 12.6% [1]. However, the Ferrate-LDH composite achieved a 86.8% utilization efficiency under the same conditions [1]. This 6.9-fold increase in efficiency demonstrates that while ferrate(VI) itself is a powerful oxidant, its effective deployment in advanced materials can dramatically enhance its performance by mitigating its inherent instability.

Water Treatment Advanced Oxidation Material Formulation

Sodium Oxido(Oxo)Iron Application Scenarios: Where Quantified Performance Drives Procurement Decisions


High-Energy-Density Battery Cathode R&D

For research groups and battery manufacturers pursuing next-generation lithium-ion cathodes, sodium ferrate(VI) (Na₂FeO₄) offers a transformative 3-electron reduction pathway that yields a reversible capacity of 485 mAh/g [1]. This is 2.85 to 6 times higher than conventional cathodes like LiCoO₂ and LiFePO₄ [1]. Procurement of high-purity Na₂FeO₄ is justified for developing cathodes that aim to significantly surpass current energy density limits in applications such as electric vehicles and grid-scale storage.

Drinking Water Treatment for Micropollutant Abatement

Municipal water treatment plants or industrial water managers facing stringent regulations on trace organic micropollutants can justify the procurement of ferrate(VI) over standard coagulants like FeClSO₄ or PACl. At a dose of just 0.5 mg/L (as Fe), ferrate(VI) achieves significant degradation of micropollutants, a task at which conventional coagulants are completely ineffective [2]. This single-step solution eliminates the need for separate, capital-intensive advanced oxidation processes.

Industrial Wastewater Treatment Requiring Sustained Oxidation

For treatment of complex industrial effluents (e.g., from chemical or pharmaceutical manufacturing) where a sustained oxidative environment is crucial, sodium ferrate(VI) is the preferred form over potassium ferrate(VI). Its 2.9-fold slower degradation rate at pH 12 [3] means that its oxidative capacity persists longer in the treatment stream, maximizing contact time with pollutants and reducing the frequency or volume of chemical dosing. This directly translates to lower operational costs and improved process stability.

Development of Advanced Oxidation-Composite Materials

Research institutions and companies developing next-generation water treatment media should procure sodium ferrate(VI) as a core active ingredient for advanced composites. Evidence shows that intercalating ferrate(VI) into layered double hydroxides (LDH) boosts its utilization efficiency from 12.6% to 86.8% for phenol removal [4]. This demonstrates that the base compound's inherent limitations can be overcome through formulation, creating a new class of high-efficiency, solid-phase oxidants for targeted remediation applications.

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